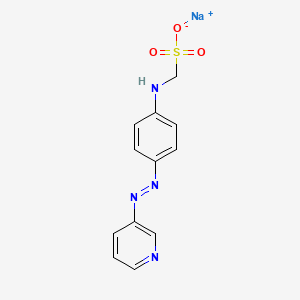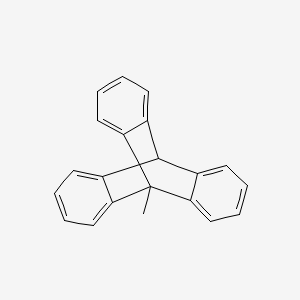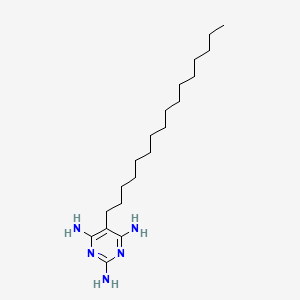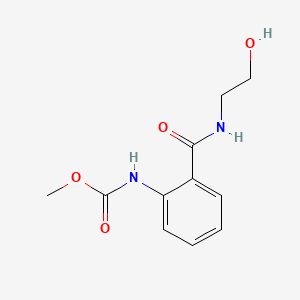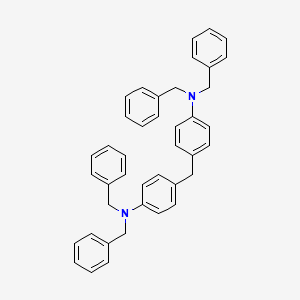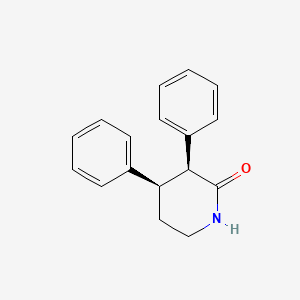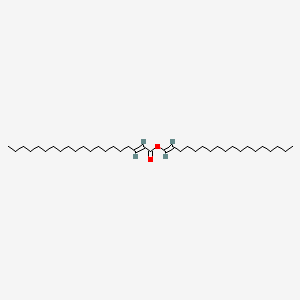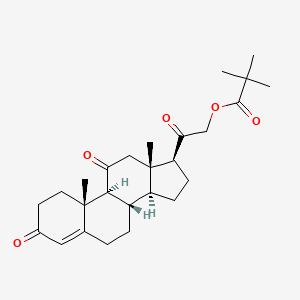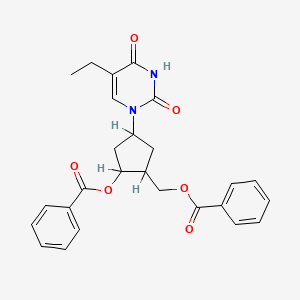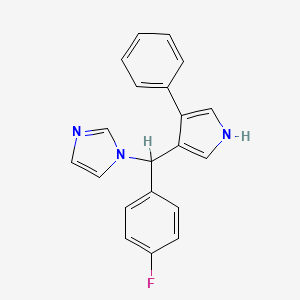
1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of an imidazole ring linked to a benzene ring through a carbon-carbon or carbon-nitrogen bond . Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves several steps. One common method is the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde, followed by subsequent steps to achieve the desired product . Recent advances in the synthesis of imidazoles have focused on regiocontrolled methods, which allow for the precise construction of the heterocyclic core with various functional groups . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nickel catalysts for cyclization, and arylhalides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, the cyclization of amido-nitriles can yield disubstituted imidazoles .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of imidazole are known for their antibacterial, antifungal, and antiviral properties . The compound is also used in the development of new drugs to combat antimicrobial resistance . In industry, imidazole derivatives are utilized in the production of dyes, catalysts, and functional materials .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. Imidazoles typically exert their effects by binding to enzymes or receptors, thereby inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific structural features and functional groups. Similar compounds include other phenylimidazoles, such as 4-phenyl-1H-imidazole and 1-(4-fluorophenyl)imidazole . These compounds share the imidazole core but differ in their substituents, which can significantly impact their chemical and biological properties .
Properties
CAS No. |
170938-55-3 |
|---|---|
Molecular Formula |
C20H16FN3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H16FN3/c21-17-8-6-16(7-9-17)20(24-11-10-22-14-24)19-13-23-12-18(19)15-4-2-1-3-5-15/h1-14,20,23H |
InChI Key |
VCCSUYJQNJEZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)F)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


